molecular formula C9H12ClN B167809 N-(2-Chloroethyl)-N-methylaniline CAS No. 1669-85-8

N-(2-Chloroethyl)-N-methylaniline

Cat. No.: B167809
CAS No.: 1669-85-8
M. Wt: 169.65 g/mol
InChI Key: KYTLVUBCXILIQO-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylaniline: is an organic compound that belongs to the class of chloroethylamines. It is characterized by the presence of a chloroethyl group attached to a nitrogen atom, which is further bonded to a methyl group and an aniline moiety. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and antiviral activities. The compound’s ability to form DNA adducts makes it a candidate for studying DNA interactions and repair mechanisms.

Industry: The compound is used in the production of dyes, pigments, and polymers. Its reactivity and functional groups make it valuable in the development of materials with specific properties.

Mechanism of Action

Target of Action

N-(2-Chloroethyl)-N-methylaniline, also known as Chlormethine or Mechlorethamine, is a nitrogen mustard and the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . The primary target of this compound is DNA, specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This compound undergoes hydroxylation by CYP450 monooxygenases to form an unstable methyldiazonium ion, which then methylates the DNA .

Biochemical Pathways

The major biochemical pathway affected by Mechlorethamine is DNA replication. By crosslinking two strands of DNA, it prevents the DNA from being separated for synthesis or transcription . This results in the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The pharmacokinetics of Mechlorethamine have been studied in mice, with half-lives of approximately 1.1 hours . It is often administered intravenously . The compound is rapidly metabolized, with the major route being sequential oxidative dechloroethylation of the nitrogen mustard moiety to the relatively non-toxic half mustard .

Result of Action

The molecular effect of Mechlorethamine is the formation of DNA crosslinks, which prevent DNA replication and lead to cell death . On a cellular level, this results in the inhibition of tumor cell proliferation and the induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mechlorethamine. For example, the presence of microplastics, characterized by their hydrophobicity and large surface areas, can interact with co-occurring hydrophobic organic contaminants like Mechlorethamine via sorption–desorption processes in aquatic and terrestrial environments . This interaction can potentially increase the exposure of living organisms to Mechlorethamine .

Safety and Hazards

N-(2-Chloroethyl)-N-methylaniline is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage. It may also cause an allergic skin reaction . It is advised to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for N-(2-Chloroethyl)-N-methylaniline could involve further exploration of its synthesis methods, its potential applications, and its mechanism of action. More research could also be conducted to understand its physical and chemical properties and to mitigate its safety hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: One common method for preparing N-(2-Chloroethyl)-N-methylaniline involves the alkylation of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of 2-chloroacetaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the target compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Chloroethyl)-N-methylaniline can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-methyl-N-ethyl aniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: N-methyl-N-ethyl aniline.

Comparison with Similar Compounds

    N-(2-Chloroethyl)-N-nitrosourea: Used in cancer treatment, known for its ability to cross-link DNA.

    N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea: Another nitrosourea derivative with similar anticancer properties.

    N-(2-Chloroethyl)-N-methylamine: A simpler analogue with similar reactivity but different applications.

Uniqueness: N-(2-Chloroethyl)-N-methylaniline is unique due to its specific structure, which combines the reactivity of the chloroethyl group with the stability and versatility of the aniline moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLVUBCXILIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168202
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-85-8
Record name N-(2-Chloroethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)-N-methylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of compound 2a (1.25 g, 8.3 mmol) and CH2Cl2 (50 mL), SOCl2 (1.2 mls, 16.5 mmol) was added dropwise over 20 min. During addition the solution turned from colorless to yellow. After the addition was complete, the mixture was heated to reflux for one hour. After cooling to room temperature, the mixture was quenched carefully with cold, saturated aqueous K2CO3 (50 mL). The mixture was then extracted with CH2Cl2, and the combined organic layer was washed with brine and dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/EtOAc to provide the compound 2b (0.55 g, 3.2 mmol, 39.3% yield) as a yellow oil. HRMS (ESI, positive) m/z calcd. for C9H13ClN [M+H]+: 170.07310, found: 170.07309. 1H NMR (400 MHz, Chloroform-d) δ 7.24 (dd, J=8.8, 7.3 Hz, 2H), 6.73 (m, J=14.2, 7.6 Hz, 3H), 3.71-3.56 (m, 4H), 3.00 (s, 3H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
39.3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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